Cas no 1119366-91-4 (2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]pyridine-3-sulfonamide)

2-Chloro-N-[3-(piperidine-1-sulfonyl)phenyl]pyridine-3-sulfonamide is a sulfonamide-based compound featuring a chloro-substituted pyridine ring and a piperidine sulfonyl moiety. Its structural complexity makes it a valuable intermediate in medicinal chemistry, particularly for designing enzyme inhibitors or receptor modulators. The presence of both sulfonamide and sulfonyl groups enhances its potential for forming stable interactions with biological targets, while the chloro-pyridine moiety contributes to its reactivity in further synthetic modifications. This compound is suited for research applications in drug discovery, where precise molecular interactions are critical. Its well-defined structure allows for systematic exploration of structure-activity relationships in pharmacological studies.
2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]pyridine-3-sulfonamide structure
1119366-91-4 structure
Product Name:2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]pyridine-3-sulfonamide
CAS No:1119366-91-4
MF:C16H18ClN3O4S2
MW:415.914820194244
CID:5914754
PubChem ID:40130558
Update Time:2025-10-05

2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]pyridine-3-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • EN300-26603338
    • 1119366-91-4
    • AKOS033880827
    • 2-chloro-N-(3-piperidin-1-ylsulfonylphenyl)pyridine-3-sulfonamide
    • Z237655896
    • 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]pyridine-3-sulfonamide
    • Inchi: 1S/C16H18ClN3O4S2/c17-16-15(8-5-9-18-16)25(21,22)19-13-6-4-7-14(12-13)26(23,24)20-10-2-1-3-11-20/h4-9,12,19H,1-3,10-11H2
    • InChI Key: ZHTAWRIHYNNYDY-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CN=1)S(NC1=CC=CC(=C1)S(N1CCCCC1)(=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 415.0427261g/mol
  • Monoisotopic Mass: 415.0427261g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 669
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 113Ų

2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]pyridine-3-sulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26603338-0.05g
2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]pyridine-3-sulfonamide
1119366-91-4 95.0%
0.05g
$212.0 2025-03-20

Additional information on 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]pyridine-3-sulfonamide

2-Chloro-N-[3-(Piperidine-1-Sulfonyl)Phenyl]Pyridine-3-Sulfonamide: A Comprehensive Overview

The compound with CAS No. 1119366-91-4, known as 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]pyridine-3-sulfonamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which incorporates a pyridine ring substituted with a chlorine atom and a sulfonamide group, further modified by a piperidine sulfonyl group attached to a phenyl ring. The combination of these functional groups renders the molecule highly versatile and potentially useful in various therapeutic applications.

Recent advancements in chemical synthesis and drug design have enabled researchers to explore the biological activity and therapeutic potential of this compound. Studies have shown that 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]pyridine-3-sulfonamide exhibits potent inhibitory effects against several key enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, preclinical studies have demonstrated its ability to modulate kinase activity, making it a promising candidate for anti-cancer drug development.

The structural complexity of this compound is a result of its intricate design, which includes multiple functional groups that contribute to its pharmacokinetic properties. The pyridine ring serves as a rigid scaffold, while the chlorine substitution enhances the molecule's lipophilicity, improving its bioavailability. The sulfonamide group, on the other hand, plays a crucial role in hydrogen bonding interactions, which are essential for binding to target proteins. Additionally, the piperidine sulfonyl group introduces steric hindrance and enhances the molecule's stability, further optimizing its pharmacodynamic profile.

Recent research has also focused on the synthesis and optimization of this compound. Chemists have developed efficient multi-step synthesis routes that allow for the scalable production of 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]pyridine-3-sulfonamide. These methods often involve advanced techniques such as Suzuki coupling and Stille cross-coupling reactions, which enable precise control over the molecule's structure. The optimization process has led to improved yields and purities, making this compound more accessible for further studies.

In terms of biological evaluation, this compound has been extensively tested in vitro and in vivo models. Results from these studies highlight its ability to inhibit key signaling pathways involved in disease progression. For example, it has been shown to suppress the activity of protein kinases such as Aurora kinases and Src family kinases, which are overexpressed in various cancers. Furthermore, its anti-inflammatory properties have been demonstrated in models of rheumatoid arthritis and neuroinflammation, suggesting potential applications in autoimmune diseases.

The safety profile of 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]pyridine-3-sulfonamide has also been evaluated through acute and chronic toxicity studies. These studies indicate that the compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in preclinical models. This favorable safety profile underscores its potential for clinical translation.

In conclusion, 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]pyridine-3-sulfonamide represents a cutting-edge advancement in medicinal chemistry. Its unique structure, coupled with its promising biological activity and safety profile, positions it as a strong candidate for future drug development efforts. As research continues to unravel its full therapeutic potential, this compound holds great promise for addressing unmet medical needs across diverse disease areas.

Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd